
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester is an organic compound with a complex structure that includes both nitro and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester typically involves multiple steps. One common approach is the esterification of peroxynitric acid with 1-methyl-1-(1-nitroethyl)-2-propenol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction may require a catalyst such as sulfuric acid to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitro and ester functionalities into target molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The ester group can undergo hydrolysis, releasing active metabolites that interact with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-butyl ester
- Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-ethyl ester
Uniqueness
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
62907-74-8 |
|---|---|
Molekularformel |
C6H10N2O6 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
(3-methyl-4-nitropent-1-en-3-yl)oxy nitrate |
InChI |
InChI=1S/C6H10N2O6/c1-4-6(3,5(2)7(9)10)13-14-8(11)12/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
IZJLXEHYRZUBTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C=C)OO[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


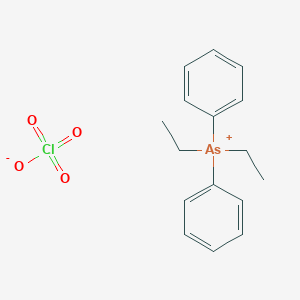



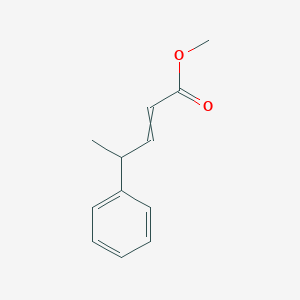
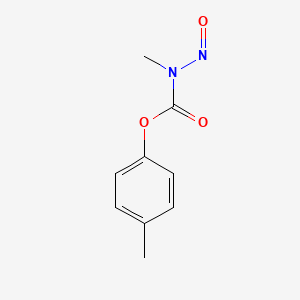
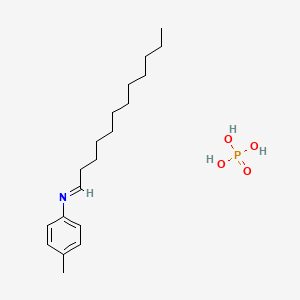
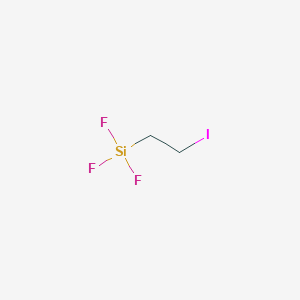
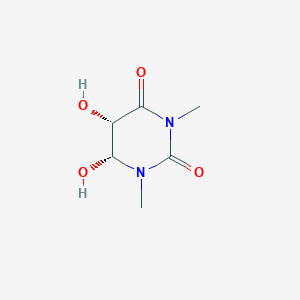
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
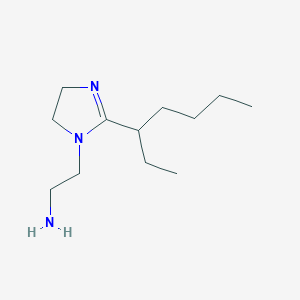
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)


